molecular formula C14H15N3O2 B2483970 methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate CAS No. 866009-48-5

methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate

Cat. No.: B2483970
CAS No.: 866009-48-5
M. Wt: 257.293
InChI Key: CEZCYUXDUVPKSY-UHFFFAOYSA-N
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Description

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinate ester linked to a tetrahydroindazole moiety

Properties

IUPAC Name

methyl 6-(4,5,6,7-tetrahydroindazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(15-8-11)17-12-5-3-2-4-10(12)9-16-17/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZCYUXDUVPKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C3=C(CCCC3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate typically involves the condensation of nicotinic acid derivatives with tetrahydroindazole intermediates. One common method involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with tetrahydroindazole under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic attack.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

    Indazole: A structurally related compound with similar biological activities.

    Nicotinic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.

    Tetrahydroindazole Derivatives: Compounds with variations in the tetrahydroindazole structure.

Uniqueness

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is unique due to its combined structural features of nicotinate and tetrahydroindazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Biological Activity

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse literature sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • InChIKey : WBGHKOPTNWFSHR-UHFFFAOYSA-N

This compound features a nicotinic acid moiety linked to a tetrahydroindazole structure, which is believed to contribute to its biological activities.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities. The following table summarizes some relevant findings regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnti-fibrotic activity45.69
Compound BInhibition of collagen expression45.81
Methyl NicotinateModulation of nitric oxide synthaseN/A
Tetrahydroindazole DerivativeNeuroprotective effectsN/A
  • Anti-fibrotic Activity : Compounds structurally similar to this compound have demonstrated significant anti-fibrotic properties by inhibiting collagen synthesis and expression. In vitro studies using ELISA methods showed a reduction in collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells (HSC-T6) when treated with these compounds .
  • Nitric Oxide Synthase Inhibition : Related indazole derivatives have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for modulating various physiological processes including vasodilation and neurotransmission . This suggests potential applications in treating neurological disorders.
  • Neuroprotective Effects : Some derivatives have been implicated in neuroprotection through their ability to modulate pathways associated with oxidative stress and inflammation . This area warrants further investigation to elucidate the specific mechanisms involved.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of compounds similar to this compound:

  • Case Study 1 : A study focused on evaluating the anti-fibrotic effects of a series of pyrimidine derivatives revealed that certain modifications led to enhanced activity against collagen deposition in liver fibrosis models. The results indicated that structural features significantly influence biological outcomes .
  • Case Study 2 : Research on the neuroprotective effects of tetrahydroindazole derivatives highlighted their potential in reducing neuronal cell death in models of oxidative stress. These findings suggest that the indazole framework may be beneficial for developing new neuroprotective agents .

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